8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 4-bromophenylamine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Purine ring formation: The final step involves the reaction of the sulfonylated piperazine derivative with a purine precursor under specific conditions to form the desired compound.
Chemical Reactions Analysis
8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and sulfonyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, thereby modulating their activity. This modulation can lead to the inhibition of cancer cell proliferation or the alteration of neurotransmitter signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione stands out due to its unique combination of a piperazine ring, a sulfonyl group, and a purine scaffold. Similar compounds include:
4-(4-Bromophenyl)piperazine derivatives: These compounds share the piperazine ring and bromophenyl group but lack the sulfonyl and purine components.
Sulfonylphenyl derivatives: These compounds contain the sulfonylphenyl group but do not have the piperazine or purine components.
This unique structure contributes to its distinct pharmacological and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25BrN6O4S |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
8-[4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
InChI Key |
UGKYSTLSSKLXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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